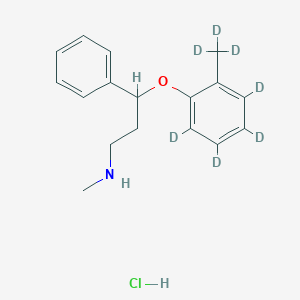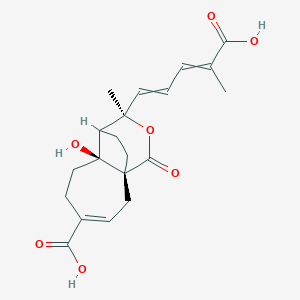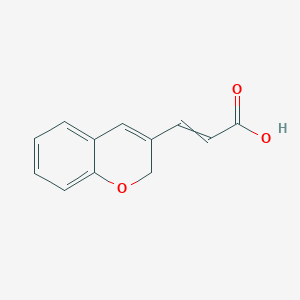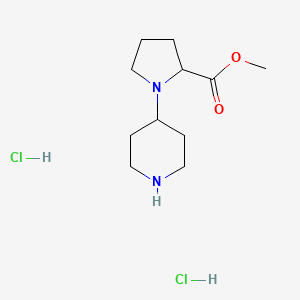
(Rac)-Atomoxetine D7 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Rac)-Atomoxetine D7 (hydrochloride) is a deuterium-labeled version of Atomoxetine hydrochloride. Atomoxetine is a selective norepinephrine reuptake inhibitor commonly used in the treatment of attention deficit hyperactivity disorder (ADHD). The deuterium labeling in (Rac)-Atomoxetine D7 (hydrochloride) allows for more precise pharmacokinetic and metabolic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Atomoxetine D7 (hydrochloride) involves the incorporation of deuterium atoms into the Atomoxetine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of (Rac)-Atomoxetine D7 (hydrochloride) follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. Quality control measures are implemented to verify the deuterium content and overall quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Rac)-Atomoxetine D7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
(Rac)-Atomoxetine D7 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the metabolism and pharmacokinetics of Atomoxetine.
Biology: Helps in understanding the biological pathways and interactions of Atomoxetine.
Medicine: Used in clinical research to study the efficacy and safety of Atomoxetine in treating ADHD.
Industry: Employed in the development of new pharmaceuticals and in quality control processes.
Mecanismo De Acción
(Rac)-Atomoxetine D7 (hydrochloride) exerts its effects by inhibiting the reuptake of norepinephrine, thereby increasing its levels in the synaptic cleft. This action enhances neurotransmission and improves attention and focus in individuals with ADHD. The molecular targets include norepinephrine transporters, and the pathways involved are primarily related to neurotransmitter regulation.
Comparación Con Compuestos Similares
Similar Compounds
Atomoxetine hydrochloride: The parent compound without deuterium labeling.
(Rac)-Verapamil-d7 hydrochloride: Another deuterium-labeled compound used in pharmacokinetic studies.
rac Metanephrine-d3 Hydrochloride Salt: A deuterium-labeled metabolite of Epinephrine used in various research applications.
Uniqueness
(Rac)-Atomoxetine D7 (hydrochloride) is unique due to its specific application in studying the pharmacokinetics and metabolism of Atomoxetine. The deuterium labeling provides a distinct advantage in tracing and quantifying the compound in biological systems, making it invaluable in both clinical and research settings.
Propiedades
Fórmula molecular |
C17H22ClNO |
|---|---|
Peso molecular |
298.9 g/mol |
Nombre IUPAC |
N-methyl-3-phenyl-3-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenoxy]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/i1D3,6D,7D,8D,11D; |
Clave InChI |
LUCXVPAZUDVVBT-WHAGPONWSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])OC(CCNC)C2=CC=CC=C2)[2H])[2H].Cl |
SMILES canónico |
CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[18F]-Labeled L-dopa precursor](/img/structure/B12430852.png)

![4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine](/img/structure/B12430860.png)









